molecular formula C5H14NP B14131225 N-Ethyl-N-(phosphanylmethyl)ethanamine CAS No. 4542-45-4

N-Ethyl-N-(phosphanylmethyl)ethanamine

Cat. No.: B14131225
CAS No.: 4542-45-4
M. Wt: 119.15 g/mol
InChI Key: MAAZJCLDGJGKNR-UHFFFAOYSA-N
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Description

N-Ethyl-N-(phosphanylmethyl)ethanamine is a tertiary amine featuring a phosphanyl group (-PH₂) attached to a methylene bridge (-CH₂-) on the ethanamine backbone. Structurally, it comprises an ethyl group and a phosphanylmethyl group bonded to the central nitrogen atom (Fig. 1). This compound is notable for its role in coordination chemistry, particularly as a ligand in transition-metal complexes. For example, it has been employed in the synthesis of iridium complexes, where its phosphanyl group facilitates metal coordination, enabling catalytic applications in asymmetric hydrogenation and cross-coupling reactions . Its synthesis typically involves refluxing with dichloroethane (DCE) and triethylamine under controlled conditions .

Properties

CAS No.

4542-45-4

Molecular Formula

C5H14NP

Molecular Weight

119.15 g/mol

IUPAC Name

N-ethyl-N-(phosphanylmethyl)ethanamine

InChI

InChI=1S/C5H14NP/c1-3-6(4-2)5-7/h3-5,7H2,1-2H3

InChI Key

MAAZJCLDGJGKNR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(phosphanylmethyl)ethanamine typically involves the reaction of ethylamine with a phosphine derivative. One common method is the reaction of ethylamine with chloromethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(phosphanylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds are often used as reagents in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted amine and phosphine compounds.

Scientific Research Applications

N-Ethyl-N-(phosphanylmethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(phosphanylmethyl)ethanamine involves its interaction with molecular targets through its amine and phosphine groups. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethanamine Derivatives

Compound Name Substituent(s) Key Functional Groups Molecular Formula (if available)
This compound Phosphanylmethyl (-CH₂PH₂) Tertiary amine, Phosphanyl Not explicitly stated
N-Ethyl-N-(4-methoxybenzyl)ethanamine 4-Methoxybenzyl Aromatic ether, Tertiary amine C₁₂H₁₉NO
N-Ethyl-N-(pyridin-3-ylmethyl)ethanamine Pyridin-3-ylmethyl Heteroaromatic, Tertiary amine C₁₀H₁₆N₂
N,N-Dimethyl-2-phenoxyethanamine Phenoxyethyl Aromatic ether, Tertiary amine C₁₀H₁₅NO
N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine Benzimidazolylmethyl Heterocyclic, Tertiary amine C₁₈H₂₁N₃

Key Observations :

  • Phosphanyl vs. Aromatic Substituents : The phosphanyl group in the target compound enhances metal-coordination capability, unlike aryl or heteroaryl groups (e.g., 4-methoxybenzyl or pyridinylmethyl), which prioritize π-π interactions or solubility .

Key Observations :

  • Catalytic Utility : The target compound’s phosphanyl group enables strong metal-ligand interactions, making it superior for catalytic applications compared to aryl-substituted derivatives .
  • Synthetic Feasibility : Aromatic derivatives (e.g., 4-methoxybenzyl) achieve moderate yields (~60–65%) via standard chromatography, comparable to the target compound’s synthesis but requiring less specialized conditions .

Stability and Functional Performance

  • Phosphanyl Derivatives: Phosphanylmethyl-substituted ethanamines exhibit higher air sensitivity due to the reactive P–H bond, necessitating inert handling . In contrast, aryl-substituted derivatives (e.g., phenoxyethyl) demonstrate greater stability under ambient conditions .
  • Biological Activity : Benzimidazole- and pyridine-containing analogs show promise in medicinal chemistry (e.g., antioxidant or receptor-binding activity), whereas phosphanyl derivatives are rarely explored in biological contexts .

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